molecular formula C19H24O2 B12533693 2,2'-Methylenebis(4-propylphenol) CAS No. 677274-19-0

2,2'-Methylenebis(4-propylphenol)

Cat. No.: B12533693
CAS No.: 677274-19-0
M. Wt: 284.4 g/mol
InChI Key: LOIMAANEWYFHCQ-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(4-propylphenol) is a bisphenol derivative in which two 4-propylphenol groups are linked by a methylene bridge. This molecular structure is characteristic of a class of compounds known for their significant utility in material science and organic chemistry research. Based on the established applications of closely related methylenebisphenol compounds, this chemical is primarily investigated for its role as a potent antioxidant additive and as a key precursor in polymer synthesis. Similar compounds, such as 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), are well-documented for their ability to inhibit oxidative degradation, making them valuable for stabilizing various oxygen-sensitive materials like lubricants, fuels, and polymers . The propyl substituents on the phenolic rings are expected to influence the compound's solubility and compatibility within organic matrices. Furthermore, as a bisphenol analog, it serves as a building block for developing novel phenolic resins and advanced polymers, impacting the thermal and mechanical properties of the resulting materials . Its mechanism of action as an antioxidant likely involves the donation of a hydrogen atom from the phenolic hydroxyl groups to free radicals, thereby interrupting the chain reaction of autoxidation and protecting the host material from deterioration . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets prior to handling.

Properties

CAS No.

677274-19-0

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

2-[(2-hydroxy-5-propylphenyl)methyl]-4-propylphenol

InChI

InChI=1S/C19H24O2/c1-3-5-14-7-9-18(20)16(11-14)13-17-12-15(6-4-2)8-10-19(17)21/h7-12,20-21H,3-6,13H2,1-2H3

InChI Key

LOIMAANEWYFHCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CCC)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The acid-catalyzed condensation proceeds via electrophilic aromatic substitution. Formaldehyde acts as the methylene source, while Brønsted or Lewis acids (e.g., H₂SO₄, HCl, or cation-exchange resins) facilitate protonation of the carbonyl group, generating a reactive electrophile. The para-substituted 4-propylphenol undergoes coupling at the ortho positions relative to the hydroxyl group.

Industrial Protocols

Example 1 (From Patent US4087469A):

  • Reactants: 4-Propylphenol (1 mol), formaldehyde (1.2–1.5 mol as paraformaldehyde).
  • Catalyst: Concentrated H₂SO₄ (2–5 wt%).
  • Conditions: 60–80°C, 3–5 hours in isopropanol.
  • Yield: 85–92%.
  • Byproducts: Oligomeric species (≤8%) due to over-condensation.

Example 2 (Continuous Process):

  • Reactants: 4-Propylphenol solution in methylal (30% w/w).
  • Catalyst: Sulfonated styrene-divinylbenzene resin.
  • Conditions: Tubular reactor at 70–90°C, residence time 1–2 hours.
  • Yield: 98–99%.

Solvent and Temperature Effects

  • Solvents: Polar protic solvents (e.g., ethanol, isopropanol) enhance solubility and stabilize intermediates. Non-polar solvents reduce side reactions but slow kinetics.
  • Temperature: Optimal range 60–100°C. Below 50°C, reaction stalls; above 110°C, decomposition dominates.

Acetal-Mediated Condensation

Role of Acetals

Acetals (e.g., methylal, diethylformal) serve as formaldehyde equivalents, reducing handling risks and improving selectivity. The reaction proceeds via in situ release of formaldehyde under acidic conditions.

Example 3 (From US4087469A):

  • Reactants: 4-Propylphenol (1 mol), diethylformal (4–5 mol).
  • Catalyst: H₃PO₄ (2.5 wt%).
  • Conditions: 80–95°C, 3 hours.
  • Yield: 80–85%.

Advantages Over Direct Formaldehyde Use

  • Reduced polymerization side reactions.
  • Easier separation of excess acetal via distillation.

Base-Catalyzed Methods

Alkaline Conditions

Base catalysts (e.g., NaOH, KOH) deprotonate 4-propylphenol, enhancing nucleophilicity. Formaldehyde reacts via a quinone methide intermediate.

Example 4 (From JP2002241332A):

  • Reactants: 4-Propylphenol (2.1 mol), formaldehyde (1 mol).
  • Catalyst: NaOH (3 wt%).
  • Conditions: 30–40°C, 4 hours in water-methanol mixture.
  • Yield: 70–75%.

Limitations

  • Lower yields compared to acid catalysis due to competing Cannizzaro reaction (formaldehyde disproportionation).
  • Requires strict pH control to avoid resinification.

Heterogeneous Catalysis

Zeolite-Based Systems

Zeolites (e.g., HZSM-5, Y-type) offer shape selectivity and dual acid-base functionality.

Example 5 (From Catalysts 2024, 14, 656):

  • Reactants: 4-Propylphenol, formaldehyde (1:1.2 molar ratio).
  • Catalyst: Zeolite Y extrudate (SiO₂/Al₂O₃ = 30).
  • Conditions: Fixed-bed reactor, 120°C, WHSV = 12 h⁻¹.
  • Yield: 89% with 95% selectivity.

Ion-Exchange Resins

Sulfonated resins (e.g., Amberlyst-15) enable continuous processes with minimal catalyst deactivation.

Reaction Optimization and Byproduct Management

Key Parameters

Parameter Optimal Range Impact on Yield
Molar Ratio (Phenol:CH₂O) 1:1.1–1.5 Excess formaldehyde increases oligomers
Catalyst Loading 2–5 wt% Higher loads accelerate side reactions
Reaction Time 2–5 hours Prolonged time reduces selectivity

Byproduct Mitigation

  • Oligomers: Controlled via stoichiometry and stepwise formaldehyde addition.
  • Isomeric Impurities: Use of ortho-directing solvents (e.g., dichloromethane) suppresses para-para coupling.

Purification and Characterization

Isolation Techniques

  • Crystallization: From ethanol/water mixtures (purity ≥98%).
  • Distillation: Vacuum distillation at 150–170°C (0.1 mmHg).

Analytical Data

  • Melting Point: 125–126°C (lit.).
  • ¹H NMR (CDCl₃): δ 1.18 (t, 6H, CH₂CH₃), 3.79 (s, 2H, CH₂), 6.70 (s, 4H, aromatic).
  • IR (KBr): 3465 cm⁻¹ (O-H), 1510 cm⁻¹ (C=C).

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4-propylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinones.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitrated, sulfonated, or halogenated derivatives of 2,2’-Methylenebis(4-propylphenol)

Scientific Research Applications

2,2’-Methylenebis(4-propylphenol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its phenolic structure.

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(4-propylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This property is particularly important in biological systems, where oxidative stress can lead to cellular damage. The compound’s ability to undergo electrophilic aromatic substitution also makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations :

  • Propyl groups (C₃H₇) offer intermediate hydrophobicity compared to smaller (methyl) or bulkier (tert-butyl) groups.
  • Phosphate derivatives (e.g., ) incorporate additional functional groups, enhancing applications in polymer stabilization .
  • Chlorine and isopropyl substituents in biclotymol enable antimicrobial activity, highlighting the role of electronegative groups in pharmaceuticals .

Physicochemical Properties

Substituent size and polarity dictate solubility, thermal stability, and reactivity:

  • Solubility: Propyl groups improve lipid solubility compared to methyl but are less effective than long-chain alkyl groups (e.g., nonyl in 2,2′-Methylenebis(4-methyl-6-nonylphenol)) . Phosphate salts (e.g., ) exhibit ionic character, enhancing compatibility with polar matrices like polyethylene .
  • Thermal Stability: Tert-butyl groups provide steric hindrance, reducing oxidative degradation. For example, 2,2’-methylenebis(6-tert-butyl-4-methylphenol) increases the ether induction period of rapeseed oil from 3.7 h to 21.2 h . Propyl substituents may offer lower thermal stability than tert-butyl analogs but better solubility in non-polar environments.

Toxicological and Environmental Considerations

  • Toxicity: Structural analogs like 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) show low reproductive toxicity, but phenol derivatives may differ due to metabolic pathways .
  • Exposure Risk : Low vapor pressure and incorporation into cross-linked systems (e.g., polymers) minimize public exposure, as observed in food-contact materials .

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